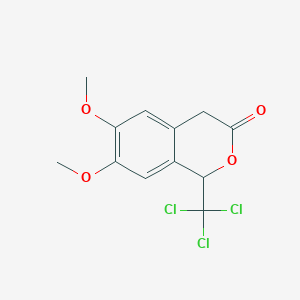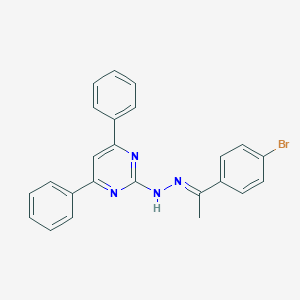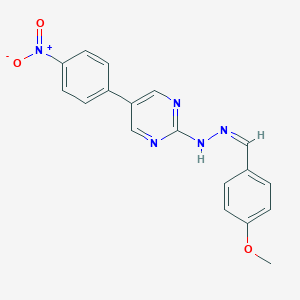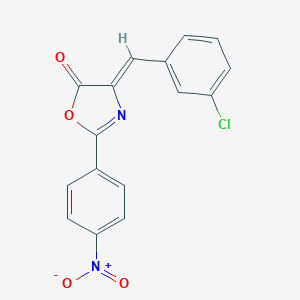
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromans, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at positions 6 and 7, along with a trichloromethyl group at position 1, contributes to its distinct chemical properties.
准备方法
The synthesis of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: The initial step involves the cyclization of a suitable precursor to form the isochroman ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Trichloromethyl Group: The trichloromethyl group is introduced at position 1 through a chlorination reaction using trichloromethylating agents like trichloromethyl chloroformate.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.
化学反应分析
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Generation of Reactive Species: It can generate reactive oxygen species (ROS) or other reactive intermediates, leading to cellular effects.
相似化合物的比较
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound shares the methoxy groups at positions 6 and 7 but differs in the presence of a methyl group instead of a trichloromethyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have a similar core structure but lack the trichloromethyl group, leading to different chemical and biological properties.
属性
分子式 |
C12H11Cl3O4 |
|---|---|
分子量 |
325.6 g/mol |
IUPAC 名称 |
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C12H11Cl3O4/c1-17-8-3-6-4-10(16)19-11(12(13,14)15)7(6)5-9(8)18-2/h3,5,11H,4H2,1-2H3 |
InChI 键 |
CNWFLZBUBYSPCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
规范 SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-(3-(methylsulfanyl)-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)



![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)




![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

